molecular formula C21H22ClN3O2 B11134565 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B11134565
M. Wt: 383.9 g/mol
InChI Key: JRAZZHFTVCRAJK-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves the reaction of 4-(4-chlorophenyl)piperazine with 5-methoxyindole-1-yl-ethanone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can be compared with other indole derivatives, such as:

  • 1-(4-chlorophenyl)piperazin-1-yl)-1H-indole-3-carboxamide
  • 1-(4-chlorophenyl)piperazin-1-yl)-1H-indole-2-carboxylic acid
  • 1-(4-chlorophenyl)piperazin-1-yl)-1H-indole-5-carboxylic acid

These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the indole and piperazine moieties, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C21H22ClN3O2/c1-27-19-6-7-20-16(14-19)8-9-25(20)15-21(26)24-12-10-23(11-13-24)18-4-2-17(22)3-5-18/h2-9,14H,10-13,15H2,1H3

InChI Key

JRAZZHFTVCRAJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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